(Z)-2-(tert-butyl)-4-(2-fluorobenzylidene)oxazol-5(4H)-one
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Overview
Description
(Z)-2-(tert-butyl)-4-(2-fluorobenzylidene)oxazol-5(4H)-one is a synthetic organic compound characterized by its oxazolone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(tert-butyl)-4-(2-fluorobenzylidene)oxazol-5(4H)-one typically involves the condensation of 2-fluorobenzaldehyde with a suitable oxazolone precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(tert-butyl)-4-(2-fluorobenzylidene)oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert the oxazolone ring to other functional groups.
Substitution: The fluorobenzylidene moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional functional groups, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(tert-butyl)-4-(2-fluorobenzylidene)oxazol-5(4H)-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its structural features make it a candidate for the development of bioactive molecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (Z)-2-(tert-butyl)-4-(2-fluorobenzylidene)oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s oxazolone ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The fluorobenzylidene moiety may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(Z)-2-(tert-butyl)-4-(benzylidene)oxazol-5(4H)-one: Lacks the fluorine atom, which may affect its reactivity and binding properties.
(Z)-2-(tert-butyl)-4-(2-chlorobenzylidene)oxazol-5(4H)-one: Contains a chlorine atom instead of fluorine, potentially altering its chemical behavior and biological activity.
Uniqueness
The presence of the fluorine atom in (Z)-2-(tert-butyl)-4-(2-fluorobenzylidene)oxazol-5(4H)-one distinguishes it from similar compounds. Fluorine can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a unique and valuable molecule for research and development.
Properties
IUPAC Name |
(4Z)-2-tert-butyl-4-[(2-fluorophenyl)methylidene]-1,3-oxazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2/c1-14(2,3)13-16-11(12(17)18-13)8-9-6-4-5-7-10(9)15/h4-8H,1-3H3/b11-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDQOLZCOAYBZEV-FLIBITNWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CC2=CC=CC=C2F)C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=N/C(=C\C2=CC=CC=C2F)/C(=O)O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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